molecular formula C25H21ClN2O4 B11657464 (4Z)-4-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4Z)-4-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11657464
M. Wt: 448.9 g/mol
InChI Key: JYORWXDFDZEEOM-JWGURIENSA-N
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Description

(4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde and 1-phenylpyrazolidine-3,5-dione. The key steps may involve condensation reactions, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated reaction systems, continuous flow reactors, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

The compound may have potential therapeutic applications, such as acting as an anti-inflammatory or anticancer agent. Research may focus on its efficacy, safety, and mechanism of action in various disease models.

Industry

In the industrial sector, the compound may be used in the development of new materials, coatings, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of (4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE can be compared with other pyrazolidine-3,5-dione derivatives, such as:
    • 4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
    • 4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE

Uniqueness

The uniqueness of (4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its unique combination of functional groups and molecular configuration may result in specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

(4Z)-4-[[5-chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21ClN2O4/c1-17-7-10-21(11-8-17)31-13-14-32-23-12-9-19(26)15-18(23)16-22-24(29)27-28(25(22)30)20-5-3-2-4-6-20/h2-12,15-16H,13-14H2,1H3,(H,27,29)/b22-16-

InChI Key

JYORWXDFDZEEOM-JWGURIENSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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